(3Z)-3-{2-[4-(hexyloxy)phenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-[(5Z)-2-[4-(HEXYLOXY)PHENYL]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of triazolothiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps may include:
- Formation of the triazolothiazole core through cyclization reactions.
- Introduction of the hexyl group via alkylation reactions.
- Coupling reactions to attach the indole moiety.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
- Use of high-throughput screening to identify optimal reaction conditions.
- Scale-up of reactions using continuous flow chemistry techniques.
- Implementation of purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic reagents depending on the nature of the substitution.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions.
Scientific Research Applications
This compound may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. This could involve:
- Binding to enzymes or receptors.
- Modulating signaling pathways.
- Interacting with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
Triazolothiazoles: Compounds with similar core structures.
Indole Derivatives: Compounds containing the indole moiety.
Phenyl Derivatives: Compounds with phenyl groups attached.
Uniqueness
This compound’s uniqueness may lie in its specific combination of functional groups and structural features, which could confer unique biological activities or chemical reactivity.
Properties
Molecular Formula |
C27H26N4O3S |
---|---|
Molecular Weight |
486.6 g/mol |
IUPAC Name |
(5Z)-2-(4-hexoxyphenyl)-5-(2-oxo-1-prop-2-enylindol-3-ylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C27H26N4O3S/c1-3-5-6-9-17-34-19-14-12-18(13-15-19)24-28-27-31(29-24)26(33)23(35-27)22-20-10-7-8-11-21(20)30(16-4-2)25(22)32/h4,7-8,10-15H,2-3,5-6,9,16-17H2,1H3/b23-22- |
InChI Key |
QKGKAHUGIPAUCU-FCQUAONHSA-N |
Isomeric SMILES |
CCCCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)CC=C)/SC3=N2 |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=C4C5=CC=CC=C5N(C4=O)CC=C)SC3=N2 |
Origin of Product |
United States |
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